1H-Imidazole, 1-methyl-2-nitro-5-vinyl- is a derivative of imidazole featuring a vinyl group and nitro substituent. This compound is characterized by its unique structure, which includes a five-membered aromatic ring containing nitrogen atoms, contributing to its biological and chemical properties. The presence of the vinyl group enhances its reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.
The chemical reactivity of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- includes:
These reactions are significant in synthesizing more complex molecules and exploring the compound's potential therapeutic applications.
1H-Imidazole, 1-methyl-2-nitro-5-vinyl- exhibits notable biological activity, particularly in the realm of antiparasitic agents. Studies have shown that derivatives of this compound possess significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound has demonstrated effective inhibition with an IC50 value of approximately 4.8 μM against amastigotes, while showing low cytotoxicity towards mammalian cells (IC50 > 500 μM) . This profile suggests its potential as a lead compound for developing new antichagasic drugs.
The synthesis of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- can be achieved through several methods:
The primary applications of 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- include:
Interaction studies involving 1H-Imidazole, 1-methyl-2-nitro-5-vinyl- have focused on its mechanisms of action against parasitic organisms. It is believed that upon activation, nitroimidazoles bind to DNA and disrupt nucleic acid synthesis, leading to cell death . Such studies are crucial for understanding how modifications to the imidazole structure can enhance or diminish biological activity.
Several compounds share structural features with 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-, including:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methyl-2-nitro-1-vinyl-1H-imidazole | Methyl group at position 5 | Antimicrobial activity |
| 2-Nitroimidazole | Nitro group at position 2 | Antiparasitic properties |
| Metronidazole | Nitroimidazole with a hydroxymethyl | Broad-spectrum antimicrobial activity |
Uniqueness: The presence of both a methyl and vinyl group in 1H-Imidazole, 1-methyl-2-nitro-5-vinyl-, along with its specific nitro substitution pattern, enhances its reactivity and biological profile compared to these similar compounds. This unique combination may lead to improved therapeutic efficacy against specific pathogens while minimizing toxicity in mammalian cells.
The IUPAC name for this compound, 5-ethenyl-1-methyl-2-nitroimidazole, is derived through hierarchical application of functional group prioritization rules. According to IUPAC guidelines, nitro groups (-NO₂) hold higher priority than alkenes (-CH₂CH₂) and alkyl substituents (-CH₃). Consequently, the imidazole ring is numbered to assign the lowest possible locants:
The SMILES notation (CN1C(=CN=C1[N+](=O)[O-])C=C) and InChI key (NZPWAZZKZMQLTL-UHFFFAOYSA-N) further validate this structural assignment.
Nitroimidazoles are classified by nitro group positioning (2-, 4-, or 5-), which dictates their biological and electronic behavior. Unlike 5-nitroimidazoles (e.g., metronidazole) or 2-nitroimidazoles (e.g., benznidazole), this compound’s 2-nitro-5-vinyl configuration introduces steric and electronic uniqueness:
Comparative molecular weights and collision cross-sections (CCS) further distinguish it from analogs:
| Property | 1-Methyl-2-Nitro-5-Vinylimidazole | Metronidazole | Benznidazole |
|---|---|---|---|
| Molecular Formula | C₆H₇N₃O₂ | C₆H₉N₃O₃ | C₁₂H₁₂N₄O₃ |
| Molecular Weight (g/mol) | 153.14 | 171.15 | 260.25 |
| CCS ([M+H]+) (Ų) | 128.6 | 135.2 | 142.8 |
Unlike 4-/5-nitroimidazole tautomers, the 2-nitro substitution in this compound limits tautomerism due to the nitro group’s fixed position. However, resonance stabilization significantly impacts its electronic structure:
$$
\text{Imidazole ring} \leftrightarrow \text{Nitro group} \rightarrow \text{Partial negative charge at C2 and C4}
$$